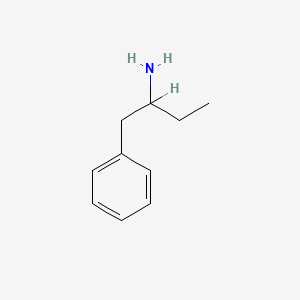

1-Phenylbutan-2-amine

Description

The exact mass of the compound 1-Phenylbutan-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Phenylbutan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylbutan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLQWLOHKZENDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874112 | |

| Record name | 2-Amino-1-phenylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30543-88-5, 53309-89-0 | |

| Record name | 2-Amino-1-phenylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30543-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, alpha-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053309890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-phenylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbutan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Phenylbutan-2-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76NRN6FL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of 1-Phenylbutan-2-amine

Foreword: The Analytical Imperative for Novel Psychoactive Substances

In the ever-evolving landscape of drug development and forensic analysis, the unambiguous identification of novel psychoactive substances (NPS) is of paramount importance. 1-Phenylbutan-2-amine, also known as α-ethylphenethylamine (AEPEA), is a phenethylamine derivative that has emerged as a compound of interest.[1][2] As a higher homologue of amphetamine, its structural elucidation is critical for understanding its pharmacological and toxicological profile. This guide provides a comprehensive overview of the spectral data of 1-phenylbutan-2-amine, offering a foundational resource for researchers, scientists, and drug development professionals. By delving into the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data, we aim to provide a detailed analytical fingerprint of this molecule.

Molecular Structure and Physicochemical Properties

1-Phenylbutan-2-amine possesses a molecular formula of C₁₀H₁₅N and a molar mass of approximately 149.24 g/mol .[1][3] Its structure consists of a phenyl group attached to a butane backbone with an amine group at the second carbon. This seemingly simple structure gives rise to characteristic spectral features that are key to its identification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | |

| Molar Mass | 149.24 g/mol | |

| IUPAC Name | 1-phenylbutan-2-amine |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the identification of 1-Phenylbutan-2-amine, providing vital information about its molecular weight and fragmentation pattern. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful method for its analysis in complex matrices.[4][5]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of 1-Phenylbutan-2-amine involves the following steps:

-

Sample Preparation: The analyte is extracted from the matrix using a suitable organic solvent. For biological samples, a liquid-liquid or solid-phase extraction may be employed.

-

Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar dimethylpolysiloxane phase). The temperature program is optimized to achieve good separation from other components.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Caption: A generalized workflow for GC-MS analysis.

Interpretation of the Mass Spectrum

The electron ionization mass spectrum of 1-Phenylbutan-2-amine is characterized by several key fragments. While a full experimental spectrum with relative abundances is not publicly available in all databases, data from the National Institute of Standards and Technology (NIST) database and scientific literature provide crucial insights.[4][5]

Key Fragmentation Pathways:

The fragmentation of 1-Phenylbutan-2-amine is primarily driven by the presence of the amine group and the phenyl ring.

-

α-Cleavage: The most significant fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[6][7] For 1-Phenylbutan-2-amine, this can occur in two ways:

-

Loss of an ethyl radical (•CH₂CH₃) to form a resonance-stabilized iminium ion at m/z 58 . This is often the base peak in the spectrum.

-

Loss of a benzyl radical (•CH₂C₆H₅) to form an iminium ion at m/z 58 .

-

-

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the adjacent carbon results in the formation of a tropylium ion at m/z 91 , a common and characteristic fragment for compounds containing a benzyl group.

Caption: Primary fragmentation pathways of 1-Phenylbutan-2-amine in EI-MS.

Summary of Key Mass Fragments:

| m/z | Ion Structure | Fragmentation Pathway |

| 149 | [C₁₀H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |

| 91 | [C₇H₇]⁺ | Benzylic cleavage, loss of •CH(NH₂)CH₂CH₃ |

| 58 | [C₃H₈N]⁺ | α-Cleavage, loss of •CH₂C₆H₅ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.1 - 7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 2.8 - 3.2 | Multiplet | 1H | Methine proton (-CH(NH₂)-) |

| ~ 2.5 - 2.8 | Multiplet | 2H | Methylene protons (-CH₂-Ph) |

| ~ 1.4 - 1.7 | Multiplet | 2H | Methylene protons (-CH₂-CH₃) |

| ~ 1.2 - 1.5 | Broad Singlet | 2H | Amine protons (-NH₂) |

| ~ 0.9 | Triplet | 3H | Methyl protons (-CH₃) |

Causality behind Predicted Shifts:

-

The aromatic protons are found in the typical downfield region for benzene derivatives.

-

The methine proton attached to the nitrogen is deshielded by the electronegative amine group, shifting it downfield.

-

The benzylic methylene protons are also deshielded by the adjacent phenyl ring.

-

The aliphatic protons of the ethyl group appear in the upfield region, with the terminal methyl group showing a characteristic triplet due to coupling with the adjacent methylene group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show a distinct peak for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 140 | Quaternary aromatic carbon (C-ipso) |

| ~ 129 | Aromatic CH carbons (C-ortho, C-meta) |

| ~ 126 | Aromatic CH carbon (C-para) |

| ~ 55 | Methine carbon (-CH(NH₂)-) |

| ~ 40 | Methylene carbon (-CH₂-Ph) |

| ~ 25 | Methylene carbon (-CH₂-CH₃) |

| ~ 10 | Methyl carbon (-CH₃) |

Causality behind Predicted Shifts:

-

The aromatic carbons resonate in the downfield region (120-140 ppm).

-

The carbon atom bonded to the nitrogen (C2) is deshielded and appears around 55 ppm.

-

The aliphatic carbons of the butyl chain are found in the upfield region of the spectrum.

Caption: Structure of 1-Phenylbutan-2-amine with proton and carbon labeling for NMR correlation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 1-Phenylbutan-2-amine is expected to exhibit characteristic absorption bands corresponding to its primary amine, aromatic ring, and aliphatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and convenient method for obtaining an IR spectrum of a liquid sample like 1-Phenylbutan-2-amine is ATR-FT-IR.

-

Sample Application: A small drop of the neat liquid is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The IR beam is passed through the crystal, and the evanescent wave interacts with the sample. The transmitted light is then sent to the detector.

-

Spectrum Generation: Multiple scans are co-added to improve the signal-to-noise ratio, and a Fourier transform is applied to generate the infrared spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H stretch (two bands) | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 3000 | C-H stretch | Aliphatic C-H |

| 1580 - 1650 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1000 - 1250 | C-N stretch | Aliphatic Amine |

| 690 - 770 | C-H out-of-plane bend | Monosubstituted Benzene |

Rationale for Vibrational Assignments:

-

The presence of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine.

-

Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.

-

Strong absorptions just below 3000 cm⁻¹ are due to C-H stretching in the aliphatic portions of the molecule.

-

The N-H bending vibration provides further confirmation of the primary amine functionality.

-

The C-N stretching vibration and the out-of-plane C-H bending of the monosubstituted benzene ring provide additional structural information.

Conclusion

The combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a robust and comprehensive analytical characterization of 1-Phenylbutan-2-amine. The mass spectrum is distinguished by its characteristic fragmentation pattern, with key ions at m/z 58 and 91. While experimental NMR data is not widely available, the predicted ¹H and ¹³C NMR spectra offer valuable insights into the proton and carbon environments within the molecule. The IR spectrum is expected to clearly indicate the presence of a primary amine and a monosubstituted aromatic ring. This guide serves as a detailed reference for the spectral properties of 1-Phenylbutan-2-amine, aiding in its unambiguous identification in various scientific and forensic applications.

References

-

Uralets, V., App, M., Rana, S., Morgan, S., & Ross, W. (2014). Designer phenethylamines routinely found in human urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane. Journal of Analytical Toxicology, 38(2), 106–109. [Link]

-

PubChem. (n.d.). 2-Amino-1-phenylbutane. National Center for Biotechnology Information. Retrieved from [Link]

-

Schindler, C. W., Thorndike, E. B., Partilla, J. S., Rice, K. C., & Baumann, M. H. (2021). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. The Journal of pharmacology and experimental therapeutics, 376(1), 118–126. [Link]

-

Wikipedia. (2023). Phenylisobutylamine. Retrieved from [Link]

-

precisionFDA. (n.d.). 1-PHENYLBUTAN-2-AMINE. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Wikipedia. (2023). N,α-Diethylphenethylamine. Retrieved from [Link]

-

ElSohly, M. A., & Gul, W. (2014). LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine. Journal of analytical toxicology, 38(2), 63–72. [Link]

-

NIST. (n.d.). 4-Ethylphenethylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

YouTube. (2021, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. Problems in Chemistry. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenylisobutylamine - Wikipedia [en.wikipedia.org]

- 3. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

The Evolving Landscape of Monoamine Reuptake Inhibitors: A Structure-Activity Relationship Deep Dive into 1-Phenylbutan-2-amine and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylbutan-2-amine, also known as α-ethylphenethylamine, is a synthetic compound belonging to the phenethylamine and amphetamine chemical classes.[1] As a higher homolog of amphetamine, it acts as a norepinephrine-dopamine releasing agent (NDRA), albeit with lower potency.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-phenylbutan-2-amine and its derivatives, offering insights into their synthesis, pharmacological evaluation, and the downstream signaling pathways they modulate. By examining the impact of structural modifications on monoamine transporter affinity and selectivity, this document serves as a critical resource for the rational design of novel psychoactive compounds and therapeutic agents targeting the monoaminergic system.

Introduction: The Significance of the Phenethylamine Scaffold

The phenethylamine backbone is a cornerstone in the development of a vast array of psychoactive substances and clinically significant therapeutics. Its structural simplicity allows for diverse chemical modifications, leading to compounds with a wide spectrum of pharmacological activities. 1-Phenylbutan-2-amine represents a key structural variation of the classic amphetamine molecule, where the alpha-methyl group is replaced by an ethyl group.[1] This seemingly minor alteration has profound implications for its interaction with monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Understanding the SAR of this compound and its analogs is crucial for predicting their stimulant, entactogenic, or hallucinogenic potential and for the development of novel therapeutics for conditions such as ADHD, depression, and substance abuse disorders.

Core Structure-Activity Relationships of 1-Phenylbutan-2-amine

The pharmacological profile of 1-phenylbutan-2-amine and its analogs is primarily determined by three key structural features: the alpha-ethyl group, substitutions on the amino group, and modifications to the phenyl ring.

The Critical Role of the α-Ethyl Group

The replacement of the α-methyl group of amphetamine with an ethyl group in 1-phenylbutan-2-amine generally leads to a decrease in potency as a dopamine and norepinephrine releasing agent. This is a recurring theme in phenethylamine SAR, where increasing the size of the α-alkyl substituent often diminishes activity at catecholamine transporters.

Impact of N-Alkylation on Transporter Affinity and Selectivity

Modification of the primary amine in 1-phenylbutan-2-amine (AEPEA) through N-methylation (to form N-methyl-α-ethylphenethylamine, MEPEA) and N-ethylation (to form N,α-diethylphenethylamine, DEPEA) significantly alters its pharmacological profile. As a general trend for phenethylamines, N-alkylation can shift the activity towards a greater preference for norepinephrine release over dopamine release. While specific quantitative data for SERT affinity of these compounds is limited in the public domain, it is generally observed that N,N-dimethylation of phenethylamines decreases serotonin receptor affinity.[2]

| Compound | Abbreviation | DAT Release (EC50, nM) | NET Release (EC50, nM) | SERT Activity |

| 1-Phenylbutan-2-amine | AEPEA | >1000 | 134 ± 18 | Likely low affinity |

| N-Methyl-1-phenylbutan-2-amine | MEPEA | 337 ± 45 | 45 ± 5 | Likely low affinity |

| N,N-Diethyl-1-phenylbutan-2-amine | DEPEA | >3000 | 67 ± 8 | Likely low affinity |

Table 1: In vitro monoamine release data for 1-phenylbutan-2-amine and its N-alkylated analogs. Data is extrapolated from graphical representations in the cited literature and should be considered approximate.

Phenyl Ring Substitutions: A Gateway to Diverse Activities

Synthesis of 1-Phenylbutan-2-amine and its Analogs: A Methodological Overview

The synthesis of 1-phenylbutan-2-amine and its derivatives typically proceeds through reductive amination of a corresponding ketone precursor. This versatile and widely used method allows for the introduction of various substituents on the amino group.

General Synthesis Workflow

Figure 2: Experimental workflow for an in vitro neurotransmitter release assay.

In Vivo Assessment of Pharmacological Effects

Animal models, typically rodents, are used to evaluate the physiological and behavioral effects of these compounds. Common assessments include:

-

Locomotor Activity: To measure stimulant effects.

-

Cardiovascular Monitoring: To assess changes in heart rate and blood pressure.

-

Microdialysis: To measure changes in extracellular neurotransmitter levels in specific brain regions.

Mechanistic Insights: Downstream Signaling Pathways

Monoamine releasing agents like 1-phenylbutan-2-amine exert their effects through a complex interplay with monoamine transporters and intracellular signaling cascades. [3]

The Dual Action at the Transporter Level

These compounds act as substrates for monoamine transporters, leading to their uptake into the presynaptic neuron. [4]Once inside, they disrupt the vesicular storage of neurotransmitters by interacting with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentrations. [4]This, in turn, reverses the direction of the plasma membrane transporters (DAT, NET, and SERT), causing the efflux of neurotransmitters into the synapse. [3][4]

The Role of Trace Amine-Associated Receptor 1 (TAAR1)

Many phenethylamines are also agonists at the intracellular trace amine-associated receptor 1 (TAAR1). [4]Activation of TAAR1 initiates a phosphorylation cascade that can further modulate the activity of monoamine transporters, contributing to the overall effect on neurotransmitter release. [4]

Figure 3: Signaling pathway of 1-phenylbutan-2-amine at the presynaptic terminal.

Neuroinflammation and Monoamine Signaling

Recent research has highlighted a bidirectional relationship between monoaminergic systems and neuroinflammation. [5]The release of monoamines can modulate the activity of immune cells within the central nervous system, influencing the production of cytokines and other inflammatory mediators. [5]Conversely, inflammatory states can impact monoamine synthesis, release, and reuptake. [5]This interplay is an important consideration in the long-term effects of monoamine releasing agents.

Conclusion and Future Directions

The structure-activity relationship of 1-phenylbutan-2-amine and its analogs provides a compelling case study in the subtle yet significant impact of chemical modifications on pharmacological activity. While the primary action as a norepinephrine-dopamine releasing agent is established, further research is needed to fully elucidate the SAR at the serotonin transporter. The development of analogs with specific substitutions on the phenyl ring, guided by the principles outlined in this guide, holds promise for the discovery of novel compounds with tailored selectivity for monoamine transporters. A deeper understanding of the downstream signaling events, particularly the role of TAAR1 and the interplay with neuroinflammatory pathways, will be critical for the development of safer and more effective therapeutic agents based on the phenethylamine scaffold.

References

-

Grokipedia. Phenylisobutylamine. [Link]

-

Wikipedia. Phenylisobutylamine. [Link]

-

Wikipedia. Monoamine releasing agent. [Link]

-

Glennon, R. A., Gessner, P. E., & Godse, D. D. (1979). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of medicinal chemistry, 22(4), 428–432. [Link]

-

JMPAS. In-vitro evaluation of Epherda Foemenia for anti-oxidant and anti-cancer properties. [Link]

-

Molecules. Bio-Guided Assay of Ephedra foeminea Forssk Extracts and Anticancer Activities: In Vivo, In Vitro, and In Silico Evaluations. [Link]

-

designer-drug.com. Synthesis and resolution of alpha-phenylethylamine. [Link]

-

Koldsø, H., Severinsen, K., Tran, T. T., Celik, L., Jensen, H. H., Wiborg, O., ... & Schiøtt, B. (2010). The two enantiomers of citalopram bind to the human serotonin transporter in reversed orientations. Journal of the American Chemical Society, 132(4), 1311–1322. [Link]

-

Saylor, A. J., & Nixon, K. (2024). Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders. Frontiers in Immunology, 16, 1543730. [Link]

-

International Journal of Molecular Sciences. ¿What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?. [Link]

-

PrepChem.com. Synthesis of α-phenethylamine. [Link]

-

Krnjević, K., Lamour, Y., MacDonald, J. F., & Nistri, A. (1978). Intracellular actions of monoamine transmitters. Canadian journal of physiology and pharmacology, 56(5), 896–900. [Link]

-

Pistoia Alliance. In Vitro Pharmacology. [Link]

-

Frontiers in Pharmacology. Cellular Uptake of Psychostimulants – Are High- and Low-Affinity Organic Cation Transporters Drug Traffickers?. [Link]

-

Wikipedia. Monoaminergic activity enhancer. [Link]

-

Bioorganic & medicinal chemistry letters. Synthesis and Monoamine Transporter Affinity of New 2beta-carbomethoxy-3beta-[4-(substituted Thiophenyl)]phenyltropanes: Discovery of a Selective SERT Antagonist With Picomolar Potency. [Link]

-

Wikipedia. Substituted phenethylamine. [Link]

-

Molecules. In Vitro and In Silico Evaluation of the Anti-Aging Potential of Eugenia uniflora UAE Extracts. [Link]

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

- Google Patents. Method for making phenylethylamine compounds.

-

PubMed. In vitro antioxidant and antiproliferative effect of the extracts of Ephedra chilensis K Presl aerial parts. [Link]

-

YouTube. Making Methylamine 3 Ways. [Link]

-

PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

PubMed. Alpha-phenylethylamine in illegally produced amphetamine. [Link]

Sources

- 1. Phenylisobutylamine - Wikipedia [en.wikipedia.org]

- 2. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 4. Monoamine releasing agent [medbox.iiab.me]

- 5. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicology and Safety of 1-Phenylbutan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape of a Novel Phenethylamine

This guide provides a comprehensive toxicological and safety overview of 1-phenylbutan-2-amine, a synthetic phenethylamine derivative also known as α-ethylphenethylamine (AEPEA). As a compound with limited publicly available, dedicated toxicological studies, this document employs a structured, evidence-based approach that combines direct findings on 1-phenylbutan-2-amine with expert-driven read-across from structurally and pharmacologically related compounds, primarily amphetamine and its analogues. This methodology is essential for constructing a robust safety profile in the absence of a complete empirical dataset and is designed to empower researchers and drug development professionals with the critical knowledge needed for safe handling and informed decision-making.

Section 1: Chemical Identity and Physicochemical Properties

1-Phenylbutan-2-amine is a primary amine belonging to the phenethylamine class of compounds. It is a structural analogue of amphetamine, with an ethyl group replacing the methyl group at the alpha position of the side chain.[1]

| Identifier | Value | Source |

| IUPAC Name | 1-phenylbutan-2-amine | PubChem[2] |

| Synonyms | α-ethylphenethylamine (AEPEA), Phenylisobutylamine | Wikipedia[3] |

| CAS Number | 30543-88-5, 53309-89-0 | PubChem[2] |

| Molecular Formula | C₁₀H₁₅N | PubChem[2] |

| Molecular Weight | 149.23 g/mol | PubChem[2] |

Section 2: Pharmacodynamics and Mechanism of Action

1-Phenylbutan-2-amine functions as a norepinephrine-dopamine releasing agent (NDRA), a mechanism it shares with other psychostimulants like amphetamine.[1][3] However, it exhibits a lower potency compared to dextroamphetamine and a greater selectivity for promoting the release of norepinephrine over dopamine.[1] In vitro studies have demonstrated that while it is a full and efficacious releaser of norepinephrine, its action on dopamine release is that of a partial agonist.[4] This pharmacological profile underpins its stimulant effects. In vivo studies in rats have confirmed its biological activity, demonstrating that it produces cardiovascular effects, including increases in blood pressure.[1][5]

The primary mechanism of action for phenethylamines involves their interaction with monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin. This is achieved by reversing the normal function of these transporters.

Caption: Predicted metabolic pathways for 1-Phenylbutan-2-amine.

Excretion: The primary route of excretion for amphetamine and its metabolites is through the urine. [6]It is anticipated that 1-phenylbutan-2-amine and its metabolites are also eliminated primarily via the kidneys.

Section 4: Toxicological Profile

Due to the scarcity of dedicated toxicological studies on 1-phenylbutan-2-amine, this section relies on a combination of available hazard information, data from in vivo studies on its acute effects, and read-across from the extensive toxicological literature on amphetamine and related compounds.

Acute Toxicity

GHS hazard statements for 2-amino-1-phenylbutane, which is structurally very similar, indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and that it causes skin irritation and serious eye damage. [2]

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

Source: PubChem[2]

In vivo studies in rats have shown that subcutaneous administration of 1-phenylbutan-2-amine (AEPEA) at doses of 1-10 mg/kg results in significant increases in blood pressure. [1]At higher doses, amphetamine and its analogues can induce more severe acute effects, including hyperthermia, seizures, and cardiovascular collapse. [7]

Chronic Toxicity

There are no specific chronic toxicity studies available for 1-phenylbutan-2-amine. Long-term exposure to amphetamine-related compounds is known to be associated with neurotoxicity. [8]

Neurotoxicity

The neurotoxic potential of amphetamines is well-documented and is a primary concern for this class of compounds. The mechanisms of amphetamine-induced neurotoxicity are multifactorial and include:

-

Oxidative Stress: The increased synaptic concentrations of dopamine and its subsequent metabolism can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to neurons.

-

Excitotoxicity: Amphetamines can enhance the release of glutamate, an excitatory neurotransmitter. Excessive glutamate can lead to overstimulation of its receptors and subsequent neuronal damage.

-

Mitochondrial Dysfunction: Amphetamines can impair mitochondrial function, leading to a depletion of cellular energy and an increase in oxidative stress.

-

Neuroinflammation: The use of amphetamines can trigger inflammatory responses in the brain, involving the activation of microglia and astrocytes, which can contribute to neuronal injury. [8] While these mechanisms are well-established for amphetamine and methamphetamine, further research is needed to determine the specific neurotoxic potential of 1-phenylbutan-2-amine.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of data regarding the genotoxicity, carcinogenicity, and reproductive toxicity of 1-phenylbutan-2-amine.

-

Genotoxicity: Some studies on methamphetamine have indicated that it can be genotoxic, inducing mutations and chromosomal damage in vitro. [9]However, the relevance of these findings to 1-phenylbutan-2-amine is unknown.

-

Carcinogenicity: There are no carcinogenicity studies available for 1-phenylbutan-2-amine.

-

Reproductive and Developmental Toxicity: Studies on therapeutic use of amphetamines during pregnancy have not shown a clear link to an increased risk of major congenital malformations. [10]However, abuse of amphetamines during pregnancy is associated with adverse outcomes for the fetus. [10]The effects of 1-phenylbutan-2-amine on reproduction and development have not been studied.

Section 5: Safety and Handling

Given the GHS hazard classifications and its pharmacological activity as a stimulant, appropriate safety precautions are essential when handling 1-phenylbutan-2-amine in a research setting.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. [10] Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are required. [10]* Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. [10]* Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact. [10] Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [10] Spills and Disposal:

-

In case of a spill, follow laboratory-specific procedures for cleaning up hazardous materials.

-

Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Section 6: Experimental Protocols

The following are examples of standard experimental protocols that would be used to assess the toxicology of a compound like 1-phenylbutan-2-amine.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of 1-phenylbutan-2-amine that is cytotoxic to a cell line (e.g., SH-SY5Y neuroblastoma cells).

Methodology:

-

Culture SH-SY5Y cells in appropriate media and conditions.

-

Seed cells into a 96-well plate at a predetermined density.

-

After 24 hours, treat the cells with a range of concentrations of 1-phenylbutan-2-amine.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells and determine the IC50 (the concentration that inhibits 50% of cell growth).

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Section 7: Conclusion and Future Directions

1-Phenylbutan-2-amine is a biologically active compound with a pharmacological profile similar to other phenethylamine stimulants. While its acute effects are indicative of a substance that requires careful handling, there is a significant lack of comprehensive toxicological data. The potential for neurotoxicity, based on its mechanism of action and structural similarity to amphetamine, warrants particular attention.

Future research should prioritize a systematic evaluation of the toxicological properties of 1-phenylbutan-2-amine, including:

-

In-depth pharmacokinetic studies to understand its ADME profile.

-

Standardized acute and chronic toxicity studies in animal models.

-

A full battery of genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus assays).

-

Carcinogenicity bioassays.

-

Reproductive and developmental toxicity studies.

Such data are crucial for a complete risk assessment and for the establishment of any potential occupational exposure limits. Until such data become available, a precautionary approach to the handling and use of 1-phenylbutan-2-amine is strongly advised.

References

-

PubChem. (n.d.). 2-Amino-1-phenylbutane. National Center for Biotechnology Information. Retrieved from [Link]

- de la Torre, R., Farré, M., Roset, P. N., Pizarro, N., Abanades, S., Segura, M., ... & Camí, J. (2004). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic drug monitoring, 26(2), 137-144.

-

Wikipedia. (2024). Amphetamine. Retrieved from [Link]

- Schindler, C. W., Thorndike, E. B., Suzuki, M., Rice, K. C., & Baumann, M. H. (2020). Amphetamine-like neurochemical and cardiovascular effects of α-ethylphenethylamine analogs found in dietary supplements. Journal of Pharmacology and Experimental Therapeutics, 375(2), 353-361.

-

Wikipedia. (2023). Phenylisobutylamine. Retrieved from [Link]

- Uralets, V., App, M., Rana, S., Morgan, S., & Ross, W. (2014). Designer phenethylamines routinely found in human urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane. Journal of analytical toxicology, 38(2), 106–109.

- Cadet, J. L., & Krasnova, I. N. (2009). Amphetamine toxicities: classical and emerging mechanisms. Annals of the New York Academy of Sciences, 1159, 101–113.

-

ACGIH. (n.d.). TLV Chemical Substances Introduction. Retrieved from [Link]

- Baker, G. B., Raiteri, M., & Ugedo, L. (1992). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Biochemical pharmacology, 43(3), 583-587.

-

NIOSH. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention. Retrieved from [Link]

- Hegadoren, K. M., Baker, G. B., & Bourin, M. (1999). 3,4-Methylenedioxy analogues of amphetamine: defining the risks to humans. Neuroscience & Biobehavioral Reviews, 23(4), 539-553.

-

PrecisionFDA. (n.d.). 1-PHENYLBUTAN-2-AMINE. Retrieved from [Link]

- Uralets, V., App, M., Rana, S., Morgan, S., & Ross, W. (2014). Designer phenethylamines routinely found in human urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane. Journal of analytical toxicology, 38(2), 106–109.

- Uralets, V., App, M., Rana, S., Morgan, S., & Ross, W. (2014). Designer Phenethylamines Routinely Found in Human Urine: 2-Ethylamino-1-Phenylbutane and 2-Amino-1-Phenylbutane. Journal of Analytical Toxicology, 38(2), 106-109.

- EFSA Scientific Committee (SC), More, S. J., Bampidis, V., Benford, D., Bragard, C., Halldorsson, T. I., ... & Hardy, A. (2021). Guidance on the use of read‐across for chemical safety assessment in food and feed. EFSA Journal, 19(7), e06620.

-

Wikipedia. (2024). Substituted amphetamine. Retrieved from [Link]

- Tsai, S. J., & Lin, S. K. (2010). Genetic toxicity of methamphetamine in vitro and in human abusers.

- Sousa, C., Guedes, J., Afonso, C., Palma, N., Guedes de Pinho, P., & Bastos, M. L. (2020). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International journal of molecular sciences, 21(24), 9578.

-

ACGIH. (n.d.). ACGIH Threshold Limit Values (TLVs). Retrieved from [Link]

-

CDC. (2024). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]

-

Federal Register. (2023). Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

- Gobbi, G., & Comai, S. (2019). Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. Current topics in behavioral neurosciences, 41, 1-13.

- Wang, N. C., Jay Zhao, Q., Wesselkamper, S. C., Lambert, J. C., Petersen, D., & Hess-Wilson, J. K. (2012). A revised read-across framework and its application for the development of EPA's Provisional Peer Reviewed Toxicity Values (PPRTVs). Regulatory Toxicology and Pharmacology, 63(1), 1-11.

- Al-Obaid, A. M. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 27(9), 2963.

-

OSHA. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

-

Uralets, V., App, M., Rana, S., Morgan, S., & Ross, W. (2014). Designer phenethylamines routinely found in human urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane. Semantic Scholar. Retrieved from [Link]

-

ECHA. (2015). Assessing read-across – how ECHA does it. Retrieved from [Link]

- Green, A. R., Mechan, A. O., Elliott, J. M., O'Shea, E., & Colado, M. I. (2003). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Pharmacological reviews, 55(3), 463–508.

-

Wikipedia. (2024). Amphetamine. Retrieved from [Link]

- Nakamura, T., Murata, M., & Nakashima, T. (2008). The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. Journal of Health Science, 54(4), 438-444.

-

OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

- Adler, S., Basketter, D., Creton, S., Pelkonen, O., van Benthem, J., Zuang, V., ... & Hartung, T. (2011). The SEURAT-1 strategy for predicting repeated dose toxicity: from molecule to man. Toxicology, 289(2-3), 83-93.

-

Wikipedia. (2024). Buphedrone. Retrieved from [Link]

-

CDC. (2023). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4-Phenylbutane , 98+%. Retrieved from [Link]

- Frei, E., & Wainer, I. W. (2021). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins. bioRxiv.

-

Wikipedia. (2024). Ammonia. Retrieved from [Link]

-

ECHA. (n.d.). (phenylethyl)benzene - Registration Dossier. Retrieved from [Link]

-

ECHA. (n.d.). 2-methyl-4-phenylbutan-2-ol - Registration Dossier. Retrieved from [Link]

-

Wikipedia. (2024). Mescaline. Retrieved from [Link]

Sources

- 1. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Amino-1-phenylbutane | C10H15N | CID 103771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylisobutylamine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Ethyl-N-methylphenethylamine - Wikipedia [en.wikipedia.org]

- 7. Synthetic Cathinones and amphetamine analogues: What’s the rave about? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes & Protocols: Aza-Henry Reaction for 1-Phenylbutan-2-amine Synthesis

Abstract

This document provides a comprehensive technical guide for the synthesis of 1-Phenylbutan-2-amine, a key intermediate in pharmaceutical development. While the topic specifies the Aza-Henry reaction, this guide elucidates the more direct and industrially relevant synthetic pathway, which involves a strategic two-step sequence: a base-catalyzed Henry (nitroaldol) reaction followed by the reduction of the resulting nitroalkene. This approach is often discussed within the context of Aza-Henry chemistry due to the structural similarity of the intermediates and the ultimate goal of forming a C-N bond beta to a newly formed C-C bond. We will dissect the causality behind experimental choices, provide detailed, validated protocols, and explore catalytic systems for achieving stereocontrol, a critical consideration for biologically active molecules.

Introduction: Strategic Synthesis of β-Amines

The Aza-Henry, or nitro-Mannich, reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond through the addition of a nitroalkane to an imine.[1][2] This reaction is exceptionally valuable as it installs both a nitrogen and a nitro functionality, creating a β-nitroamine scaffold.[1][3] These products are highly versatile synthetic intermediates, as the nitro group can be readily reduced to an amine, yielding 1,2-diamines, or transformed into other functional groups.[4][5]

1-Phenylbutan-2-amine is a phenethylamine derivative, a structural motif present in numerous biologically active compounds and regulated substances.[6][7] A direct synthesis of this primary amine via a classic Aza-Henry reaction is challenging. A true Aza-Henry reaction would yield a 1,2-diamine derivative rather than the target primary amine. Therefore, a more practical and widely cited pathway involves an initial Henry reaction between benzaldehyde and 1-nitropropane to form a nitroalkene intermediate.[8] This intermediate is subsequently reduced to furnish the desired 1-Phenylbutan-2-amine.[8] This guide will focus on this effective two-step sequence, providing the scientific rationale and actionable protocols for researchers in drug discovery and process development.

Reaction Schematics and Mechanism

The synthesis is achieved in two distinct stages:

-

Henry (Nitroaldol) Reaction: Condensation of benzaldehyde with 1-nitropropane.

-

Reduction: Conversion of the intermediate 1-phenyl-2-nitrobut-1-ene to 1-phenylbutan-2-amine.

Caption: Overall two-step synthesis workflow for 1-Phenylbutan-2-amine.

Mechanistic Insights: The Henry Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond formation. The causality of the mechanism is as follows:

-

Deprotonation: A base abstracts the acidic α-proton from 1-nitropropane, creating a resonance-stabilized nitronate anion. The pKa of nitroalkanes is approximately 10, making this deprotonation feasible with common bases.[9]

-

Nucleophilic Attack: The nitronate anion acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This step forms a new carbon-carbon bond and generates a β-nitro alkoxide intermediate.

-

Protonation & Dehydration: The alkoxide is protonated by the conjugate acid of the base or during aqueous workup. Under the reaction conditions, this β-nitro alcohol readily undergoes dehydration (elimination of water) to yield the thermodynamically stable conjugated nitroalkene, 1-phenyl-2-nitrobut-1-ene.

Caption: Mechanism of the base-catalyzed Henry reaction and subsequent dehydration.

Catalytic Systems: The Quest for Stereocontrol

For applications in drug development, controlling the stereochemistry at the C2 position of 1-phenylbutan-2-amine is paramount. This is achieved by employing chiral catalysts in an asymmetric Henry reaction to produce an enantioenriched β-nitro alcohol or nitroalkene, which is then reduced with retention of stereochemistry. Both organocatalysts and metal-based catalysts have been successfully employed.[4][10]

The choice of catalyst is a critical experimental decision. Bifunctional organocatalysts, such as thiourea derivatives, are particularly effective. They operate by a dual-activation mechanism: the basic moiety (e.g., a tertiary amine) deprotonates the nitroalkane, while the hydrogen-bonding moiety (the thiourea) activates the aldehyde and positions the reactants in a specific orientation to favor the formation of one enantiomer over the other.[5][11]

Table 1: Comparison of Catalytic Systems for Asymmetric Henry/Aza-Henry Reactions

| Catalyst Type | Example Catalyst | Typical Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Stereoselectivity (ee%) | Reference |

| Organocatalyst | Chiral Thiourea | 5 - 10 | Toluene, CH₂Cl₂ | RT to -20 | 57 - 91 | 65 - 76 | |

| Organocatalyst | Cinchona Alkaloid | 5 - 10 | THF, Toluene | -40 to -78 | High | up to 98 | |

| Metal Complex | Cu(II)-BOX | 5 - 10 | THF, CH₂Cl₂ | -30 to RT | 79 - 91 | 70 - 94 | |

| Phase Transfer | Chiral Ammonium Salt | 1 - 5 | Toluene/H₂O | RT | High | up to 99 |

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitroalkanes and strong reducing agents like LiAlH₄ are hazardous and must be handled with extreme care.

Protocol 1: Synthesis of 1-Phenyl-2-nitrobut-1-ene (Henry Reaction)

This protocol is a generalized procedure based on established methods for the Henry reaction.

-

Reagents & Materials:

-

Benzaldehyde (1.00 eq., e.g., 10.0 mmol, 1.06 g)

-

1-Nitropropane (1.20 eq., 12.0 mmol, 1.07 g)

-

Base Catalyst: e.g., Potassium Carbonate (K₂CO₃, 0.1 eq., 1.0 mmol, 138 mg) or a suitable amine base.

-

Solvent: e.g., Toluene or Mesitylene (approx. 0.5 M concentration of benzaldehyde)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle.

-

-

Step-by-Step Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add benzaldehyde, 1-nitropropane, and the chosen solvent (e.g., 20 mL of toluene).

-

Add the base catalyst (e.g., K₂CO₃) to the solution.

-

If necessary, attach a condenser and heat the reaction mixture (e.g., to 80 °C or reflux) to promote the reaction and subsequent dehydration. The optimal temperature and time depend on the chosen base and solvent.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL) to remove the base, water (1 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a yellow oil. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-phenyl-2-nitrobut-1-ene.

-

Protocol 2: Reduction of 1-Phenyl-2-nitrobut-1-ene to 1-Phenylbutan-2-amine

This protocol uses Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of reducing both the double bond and the nitro group.[8]

-

Reagents & Materials:

-

1-Phenyl-2-nitrobut-1-ene (1.00 eq., e.g., 5.0 mmol, 886 mg)

-

Lithium Aluminum Hydride (LiAlH₄, ~4.0 eq., 20.0 mmol, 760 mg)

-

Anhydrous Tetrahydrofuran (THF)

-

Glauber's Salt (Na₂SO₄·10H₂O) or Fieser's workup reagents (H₂O, 15% NaOH, H₂O)

-

Three-neck flask, dropping funnel, condenser, magnetic stirrer, ice bath, nitrogen/argon atmosphere setup.

-

-

Step-by-Step Procedure:

-

Setup: Assemble a dry three-neck flask under an inert atmosphere (N₂ or Ar). Equip it with a magnetic stir bar, a condenser, and a dropping funnel.

-

LiAlH₄ Suspension: Carefully add anhydrous THF (e.g., 30 mL) to the flask, followed by the portion-wise addition of LiAlH₄ powder at 0 °C (ice bath). Caution: LiAlH₄ reacts violently with water.

-

Substrate Addition: Dissolve the 1-phenyl-2-nitrobut-1-ene in anhydrous THF (e.g., 10 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, then gently reflux for several hours (e.g., 4-6 hours) to ensure complete reduction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work-up (Quenching): Cool the reaction mixture back down to 0 °C in an ice bath. EXTREME CAUTION: The quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas. Proceed slowly and deliberately behind a blast shield.

-

Sequentially and very slowly, add dropwise:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams, i.e., 0.76 mL).

-

'x' mL of 15% aqueous NaOH (i.e., 0.76 mL).

-

'3x' mL of water (i.e., 2.28 mL).

-

-

Stir the resulting granular white suspension vigorously for 30 minutes.

-

Filter the solid aluminum salts through a pad of Celite, washing the filter cake thoroughly with additional THF or diethyl ether.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The crude amine can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization to obtain pure 1-phenylbutan-2-amine.

-

Product Characterization

Validation of the final product's identity and purity is essential. The following data are expected for 1-Phenylbutan-2-amine.

Table 2: Spectroscopic Data for 1-Phenylbutan-2-amine (C₁₀H₁₅N)

| Technique | Expected Data |

| ¹H NMR | Phenyl C-H: ~7.10 - 7.35 ppm (multiplet, 5H); Benzylic CH₂: ~2.70 ppm (multiplet, 2H); Chiral CH: ~2.80 ppm (multiplet, 1H); Butyl CH₂: ~1.50 ppm (multiplet, 2H); Terminal CH₃: ~0.90 ppm (triplet, 3H). Note: Amine (NH₂) protons are broad and may exchange.[8] |

| ¹³C NMR | Phenyl C (quaternary): ~140 ppm; Phenyl C-H: ~126.0 - 129.5 ppm; Chiral CH: ~60 ppm; Benzylic CH₂: ~40 ppm; Butyl CH₂: ~25 ppm; Terminal CH₃: ~10 ppm.[8] |

| Mass Spec (MS) | Molecular Ion [M]⁺: m/z = 149. Expected fragments include the tropylium ion (m/z = 91) from benzylic cleavage. High-resolution MS (HRMS) for [M+H]⁺ calculated for C₁₀H₁₆N⁺: 150.1277, found ~150.1280. |

References

-

Frontiers. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry. [Link]

-

Journal of the American Chemical Society. (2008). Asymmetric Aza-Henry Reaction Under Phase Transfer Catalysis: An Experimental and Theoretical Study. [Link]

-

NIH National Center for Biotechnology Information. (2016). Development of an Intermittent-Flow Enantioselective Aza-Henry Reaction Using an Arylnitromethane and Homogeneous Brønsted Acid–Base Catalyst with Recycle. [Link]

-

Organic Chemistry Portal. (2005). Enantioselective Aza-Henry and Aza-Michael Reactions. [Link]

-

Frontiers. The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. [Link]

-

MDPI. (2011). Organocatalytic Enantioselective Henry Reactions. [Link]

-

NIH National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

-

ResearchGate. Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles. [Link]

-

precisionFDA. 1-PHENYLBUTAN-2-AMINE. [Link]

-

Wikipedia. Nitro-Mannich reaction. [Link]

-

YouTube. (2020). Lec 22 Amine Synthesis. [Link]

-

ResearchGate. ChemInform Abstract: Stereoselective Aza-Henry Reaction of Chiral tert-Butanesulfinyl Imines with Methyl or Ethyl 4-Nitrobutanoate: Easy Access to Enantioenriched 6-Substituted Piperidine-2,5-diones. [Link]

-

ACS Publications. (2004). Enantioselective Aza-Henry Reaction Catalyzed by a Bifunctional Organocatalyst. [Link]

-

Wikipedia. Phenylisobutylamine. [Link]

Sources

- 1. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]

- 2. Nitro-Mannich reaction - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phenylisobutylamine - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Ethyl(1-phenylbutan-2-yl)amine|CAS 119486-07-6 [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Enantioselective Aza-Henry and Aza-Michael Reactions [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

Application Note: 1-Phenylbutan-2-amine as a Reference Standard in Forensic Analysis

Introduction: The Emergence of 1-Phenylbutan-2-amine in Forensic Casework

1-Phenylbutan-2-amine, also known as α-ethylphenethylamine, is a stimulant drug belonging to the phenethylamine and amphetamine chemical classes.[1] It is a homologue of amphetamine, with the only structural difference being the substitution of a methyl group with an ethyl group at the alpha position of the side chain.[1] This compound acts as a norepinephrine-dopamine releasing agent (NDRA), producing stimulant effects.[1] In recent years, 1-Phenylbutan-2-amine and its N-ethyl derivative, 2-ethylamino-1-phenylbutane (EAPB), have been identified in samples submitted for stimulant drug testing, often leading to positive amphetamine screens with enzyme immunoassays.[2][3] One notable source of these compounds has been identified as the dietary supplement 'CRAZE'.[2][3] The increasing prevalence of such designer drugs in forensic casework necessitates the availability of well-characterized reference standards for unambiguous identification and accurate quantification.

This application note provides a comprehensive guide for the use of 1-Phenylbutan-2-amine as a reference standard in a forensic toxicology laboratory. It outlines the necessary physicochemical data, detailed analytical protocols, and method validation guidelines to ensure the generation of reliable and defensible analytical results.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and use in analytical methods.

Table 1: Physicochemical Properties of 1-Phenylbutan-2-amine

| Property | Value | Source |

| IUPAC Name | 1-phenylbutan-2-amine | [4] |

| Synonyms | α-Ethylphenethylamine, Phenylisobutylamine, Butanphenamine | [1] |

| CAS Number | 30543-88-5 | [4] |

| Molecular Formula | C₁₀H₁₅N | [4][5] |

| Molecular Weight | 149.23 g/mol | [4][5] |

| Appearance | Liquid | [6] |

| Storage Temperature | 4 °C | [6] |

Safety and Handling

1-Phenylbutan-2-amine is a hazardous substance and must be handled with appropriate precautions in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:

-

Harmful if swallowed (Acute toxicity, oral)[4]

-

Harmful in contact with skin (Acute toxicity, dermal)[4]

-

Causes skin irritation[4]

-

Causes serious eye damage[4]

-

Harmful if inhaled (Acute toxicity, inhalation)[4]

-

May cause respiratory irritation[4]

Protocol 1: Safe Handling and Storage of 1-Phenylbutan-2-amine Reference Standard

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and nitrile gloves when handling 1-Phenylbutan-2-amine.

-

Ventilation: All handling of the neat material and preparation of stock solutions should be performed in a certified chemical fume hood.

-

Storage: Store the reference material in its original, tightly sealed container at the recommended temperature of 4°C.[6] This minimizes degradation and maintains the integrity of the standard.

-

Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste according to institutional and local regulations. All contaminated materials and expired solutions must also be disposed of as hazardous waste.

Preparation of Standard Solutions

Accurate preparation of stock and working standard solutions is critical for the quantification of 1-Phenylbutan-2-amine in unknown samples. The choice of solvent and storage conditions are key to ensuring the stability and reliability of these solutions.

Protocol 2: Preparation of Stock and Working Standard Solutions

-

Solvent Selection: Methanol is a suitable solvent for preparing stock and working solutions of 1-Phenylbutan-2-amine due to its polarity and volatility, which are compatible with common chromatographic techniques.

-

Stock Solution (1 mg/mL):

-

Allow the sealed container of 1-Phenylbutan-2-amine to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh approximately 10 mg of the neat reference material into a 10 mL volumetric flask.

-

Record the exact weight.

-

Dissolve the material in methanol and bring the volume to the 10 mL mark.

-

Cap the flask and invert it several times to ensure complete dissolution and homogeneity.

-

Calculate the exact concentration of the stock solution.

-

Transfer the solution to an amber glass vial with a PTFE-lined cap.

-

-

Working Solutions:

-

Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired calibration range for the analytical method.

-

-

Storage and Stability:

-

Store all stock and working solutions at 4°C or lower in tightly sealed amber vials to protect them from light and prevent evaporation.

-

It is recommended to perform periodic stability studies to determine the appropriate expiration date for the prepared solutions under the laboratory's specific storage conditions.

-

Analytical Methodology: GC-MS for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique in forensic toxicology for the separation, identification, and quantification of drugs and their metabolites in biological samples.[2][3][7]

Protocol 3: GC-MS Analysis of 1-Phenylbutan-2-amine in Urine

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 1 mL of urine, add an appropriate internal standard (e.g., 1-Phenylbutan-2-amine-d₅).

-

Add 1 mL of 100 mM phosphate buffer (pH 6.0).

-

Vortex the sample.

-

Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6.0).

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 1 mL of 20% acetonitrile in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization:

-

Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Cap the vial and heat at 70°C for 30 minutes. Derivatization is often necessary for polar amines to improve their chromatographic properties and mass spectral fragmentation.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

-

Data Analysis:

-

Identification: Compare the retention time and mass spectrum of the analyte in the sample to that of the authenticated 1-Phenylbutan-2-amine reference standard.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of 1-Phenylbutan-2-amine in the unknown sample by interpolation from the calibration curve.

-

Method Validation

All analytical methods used for forensic purposes must be rigorously validated to ensure they are fit for purpose.[8][9][10] The following parameters should be assessed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) or the American National Standards Institute/American Society of B-more (ANSI/ASB).[8][9]

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Recommended Experiment | Acceptance Criteria |

| Linearity | Analyze a series of calibrators over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99 |

| Limit of Detection (LOD) | Analyze replicate samples at decreasing concentrations. | The lowest concentration at which the analyte can be reliably detected. |

| Limit of Quantification (LOQ) | Analyze replicate samples at decreasing concentrations. | The lowest concentration at which the analyte can be accurately and precisely quantified (Bias ±20%, Precision ≤20% CV).[8][9] |

| Accuracy (Bias) | Analyze quality control (QC) samples at low, medium, and high concentrations. | Mean concentration should be within ±20% of the target concentration.[8][9] |

| Precision | Analyze replicate QC samples at low, medium, and high concentrations on the same day (within-run) and on different days (between-run). | Coefficient of Variation (CV) should be ≤20%.[8][9] |

| Specificity/Selectivity | Analyze blank matrix samples and samples fortified with potentially interfering substances. | No significant interfering peaks at the retention time of the analyte.[11] |

| Matrix Effect | Compare the response of the analyte in neat solution to the response in a post-extraction fortified blank matrix. | Assess for ion suppression or enhancement. |

| Stability | Analyze QC samples after storage under various conditions (e.g., room temperature, refrigerated, freeze-thaw cycles). | Analyte concentration should remain within ±20% of the initial concentration. |

Potential Challenges and Considerations

-

Isomeric Compounds: Forensic laboratories must be aware of potential isobaric and isomeric compounds that may interfere with the analysis of 1-Phenylbutan-2-amine. Chromatographic separation is crucial for distinguishing between positional isomers.

-

Metabolism: The metabolism of 1-Phenylbutan-2-amine is not extensively studied, but it is plausible that it undergoes metabolic pathways similar to other phenethylamines, such as hydroxylation and deamination.[12] The identification of potential metabolites may be necessary in certain casework.

-

Legal Status: The legal status of 1-Phenylbutan-2-amine may vary by jurisdiction. In the United States, as a positional isomer of methamphetamine, it can be considered a Schedule I controlled substance.[1][13][14] It is also included on the Drug Enforcement Administration's (DEA) Special Surveillance List.[15] Laboratories should consult their local and national regulations.

Conclusion

The use of a well-characterized 1-Phenylbutan-2-amine reference standard is indispensable for the accurate identification and quantification of this emerging designer drug in forensic toxicology. The protocols and guidelines presented in this application note provide a robust framework for laboratories to develop and validate analytical methods that are scientifically sound and legally defensible. Adherence to these principles of quality assurance and method validation will ensure the continued high standards of forensic science.

Visualizations

Caption: Chemical structure of 1-Phenylbutan-2-amine.

References

-

PubChem. 2-Amino-1-phenylbutane | C10H15N | CID 103771. PubChem. Accessed January 24, 2026. [Link]

-

Wikipedia. Phenylisobutylamine. Wikipedia. Accessed January 24, 2026. [Link]

-

precisionFDA. 1-PHENYLBUTAN-2-AMINE. precisionFDA. Accessed January 24, 2026. [Link]

-

Longdom Publishing. Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit. Longdom Publishing. Accessed January 24, 2026. [Link]

-

Oxford Academic. Designer Phenethylamines Routinely Found in Human Urine: 2-Ethylamino-1-Phenylbutane and 2-Amino-1-Phenylbutane | Journal of Analytical Toxicology. Oxford Academic. Accessed January 24, 2026. [Link]

-

PubMed. Designer phenethylamines routinely found in human urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane. PubMed. Accessed January 24, 2026. [Link]

-

American Elements. 1-phenylbutan-2-amine | CAS 30543-88-5. American Elements. Accessed January 24, 2026. [Link]

-

Wikipedia. Buphedrone. Wikipedia. Accessed January 24, 2026. [Link]

-

ANSI/ASB. ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. ANSI/ASB. Accessed January 24, 2026. [Link]

-

ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. Accessed January 24, 2026. [Link]

-

Federal Register. Special Surveillance List. Federal Register. Accessed January 24, 2026. [Link]

-

U.S. Department of Justice, Drug Enforcement Administration. Orange Book - List of Controlled Substances and Regulated Chemicals. U.S. Department of Justice, Drug Enforcement Administration. Accessed January 24, 2026. [Link]

-

Oxford Academic. Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology | Journal of Analytical Toxicology. Oxford Academic. Accessed January 24, 2026. [Link]

-

PubMed. Update of Standard Practices for New Method Validation in Forensic Toxicology. PubMed. Accessed January 24, 2026. [Link]

-

Wikipedia. Legal status of methamphetamine. Wikipedia. Accessed January 24, 2026. [Link]

-

Royal Society of Chemistry. CHAPTER 14: Substances Not Listed in the International Conventions. Royal Society of Chemistry. Accessed January 24, 2026. [Link]

-

ASB. Standard for Identification Criteria in Forensic Toxicology. ASB. Accessed January 24, 2026. [Link]

-

United Nations Office on Drugs and Crime. Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. Accessed January 24, 2026. [Link]

-

PubMed Central. Psychoactive substances belonging to the amphetamine class potently activate brain carbonic anhydrase isoforms VA, VB, VII, and XII. PubMed Central. Accessed January 24, 2026. [Link]

-

PubMed Central. Drug Metabolism and Toxicological Mechanisms. PubMed Central. Accessed January 24, 2026. [Link]

Sources

- 1. Phenylisobutylamine - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Designer phenethylamines routinely found in human urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-1-phenylbutane | C10H15N | CID 103771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. americanelements.com [americanelements.com]

- 7. longdom.org [longdom.org]

- 8. aafs.org [aafs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Update of Standard Practices for New Method Validation in Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 12. Drug Metabolism and Toxicological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buphedrone - Wikipedia [en.wikipedia.org]

- 14. Legal status of methamphetamine - Wikipedia [en.wikipedia.org]

- 15. public-inspection.federalregister.gov [public-inspection.federalregister.gov]

Application Notes & Protocols: A Senior Application Scientist's Guide to Biocatalytic Synthesis of Chiral Amines from Prochiral Ketones

For: Researchers, scientists, and drug development professionals.

Strategic Overview: The Imperative for Chiral Amines and the Biocatalytic Solution

Chiral amines are indispensable building blocks in modern pharmaceuticals, agrochemicals, and fine chemicals. Their stereochemistry often dictates biological activity, making enantiomerically pure amines high-value targets. Traditional chemical methods for their synthesis frequently rely on harsh conditions, expensive metal catalysts, and complex purification strategies. Biocatalysis, the use of enzymes for chemical transformations, presents a powerful alternative, offering unparalleled stereoselectivity under mild, environmentally benign conditions.[1]

This guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of chiral amines from prochiral ketones using two principal classes of enzymes: ω-Transaminases (TAs) and Amine Dehydrogenases (AmDHs) . We will explore the mechanistic underpinnings of these biocatalysts, provide actionable protocols for their application, and discuss critical parameters for process optimization and analysis.

The Biocatalytic Toolbox: Transaminases vs. Amine Dehydrogenases

The choice of enzyme is the first critical decision point in developing a biocatalytic amination process. TAs and AmDHs achieve the same overall transformation but through distinct mechanisms, each with inherent advantages and challenges.

| Feature | ω-Transaminases (TAs) | Amine Dehydrogenases (AmDHs) |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | Nicotinamide Adenine Dinucleotide (NADH/NADPH) |

| Amine Source | An amine donor (e.g., isopropylamine, L-alanine) | Ammonia (e.g., from ammonium salts) |

| Mechanism | Ping-Pong Bi-Bi mechanism; PLP acts as an amine shuttle.[2][3] | Direct reductive amination of an imine intermediate.[4][5] |

| Key Challenge | Unfavorable reaction equilibria often require strategies to shift the balance toward product formation.[1][6] | Requires an efficient cofactor regeneration system to be cost-effective. |

| Byproduct | A ketone or keto-acid from the amine donor (e.g., acetone from isopropylamine). | Water and the oxidized form of the regeneration system's substrate (e.g., carbonate from formate).[7][8] |

| Stereoselectivity | Excellent; both (R)- and (S)-selective enzymes are widely available.[1] | Excellent; typically yields amines with >99% enantiomeric excess (e.e.).[8] |

Mechanistic Insight: How They Work

Understanding the "why" behind the protocols is crucial for troubleshooting and optimization. Below are simplified diagrams illustrating the catalytic cycles.

Diagram 2.1.1: Transaminase (TA) Catalytic Cycle

This diagram illustrates the "Ping-Pong Bi-Bi" mechanism. The enzyme exists in two states: the PLP form and the PMP form.

Caption: Transaminase Ping-Pong Bi-Bi mechanism.